(5R)-5-methylpyrrolidin-3-onehydrochloride
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Overview
Description
®-2-Methylpyrrolidin-5-one hydrochloride is a chemical compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylpyrrolidin-5-one hydrochloride typically involves the reaction of 2-methylpyrrolidin-5-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of thionyl chloride (SOCl2) to convert the hydroxyl group of the pyrrolidinone to a chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of ®-2-Methylpyrrolidin-5-one hydrochloride may involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-2-Methylpyrrolidin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
®-2-Methylpyrrolidin-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of ®-2-Methylpyrrolidin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors and ion channels, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-Methylpyrrolidin-5-one hydrochloride include other pyrrolidinone derivatives such as:
- 2-Pyrrolidinone
- N-Methyl-2-pyrrolidinone
- 2-Methyl-1-pyrrolidinone
Uniqueness
What sets ®-2-Methylpyrrolidin-5-one hydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the hydrochloride salt. This unique combination of features can result in distinct chemical properties and biological activities, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
(5R)-5-methylpyrrolidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-2-5(7)3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFHSNODCITTNM-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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